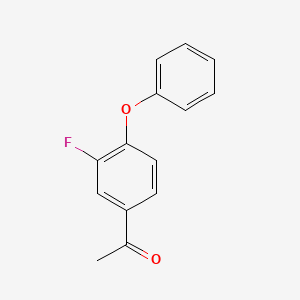
4-(Pyrrolidine-2-carbonyl)thiomorpholine
Vue d'ensemble
Description
“4-(Pyrrolidine-2-carbonyl)thiomorpholine” is a chemical compound with the molecular formula C9H16N2OS . It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “this compound”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . A selective synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a carbonyl group, and a thiomorpholine group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique
Synthesis and Biological Activity
The synthesis of derivatives of thiomorpholine, including structures related to 4-(pyrrolidine-2-carbonyl)thiomorpholine, has been explored for their antimicrobial properties. Kardile and Kalyane (2010) synthesized thiomorpholine derivatives via nucleophilic substitution reactions, aiming to develop molecules with increased microbial intracellular concentration to combat microbial resistance. The antimicrobial activity of these compounds was confirmed, suggesting potential applications in developing new antimicrobial agents (D. Kardile & N. Kalyane, 2010).
Environmental Degradation
Research by Bae et al. (2002) investigated the biodegradability of secondary amines, including pyrrolidine, under anaerobic conditions. They discovered that microbial consortia could degrade pyrrolidine in the presence of nitrate, using it as a carbon, nitrogen, and energy source. This study provides insight into the environmental degradation processes of compounds related to this compound and their potential impact on nitrate reduction and nitrogen gas production (H. Bae et al., 2002).
Catalytic Applications
Zhang et al. (2015) developed a cobalt-catalyzed method for the synthesis of pyrrolidinones from aliphatic amides and terminal alkynes. This method involves C-H bond functionalization and offers an efficient way to access a variety of pyrrolidinones, highlighting the utility of thiomorpholine derivatives in catalytic transformations and synthetic chemistry (Jitan Zhang et al., 2015).
Antioxidant Activity
Nguyen et al. (2022) synthesized and evaluated the antioxidant activity of polysubstituted 3-hydroxy-3-pyrroline-2-one derivatives, providing insights into the potential for compounds related to this compound to act as radical scavengers in physiological environments. This research indicates the significance of such derivatives in developing new antioxidants (N. Nguyen et al., 2022).
Analyse Biochimique
Biochemical Properties
4-(Pyrrolidine-2-carbonyl)thiomorpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s unique structure allows it to form specific binding interactions with target molecules, potentially acting as an inhibitor or activator in enzymatic reactions . For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering the overall metabolic state of the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s structure allows it to fit into the active sites of enzymes, either blocking substrate access or facilitating catalytic activity. This interaction can lead to the inhibition or activation of specific enzymes, thereby modulating biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation or interaction with other molecules. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are often observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. This interaction can have downstream effects on cellular energy balance, biosynthesis, and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its bioavailability and activity, influencing its overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can determine its interactions with other biomolecules and its role in cellular processes. For example, this compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect energy metabolism.
Propriétés
IUPAC Name |
pyrrolidin-2-yl(thiomorpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2OS/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIAALYTCRMOJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





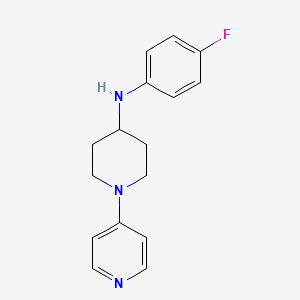

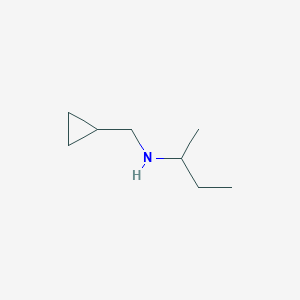
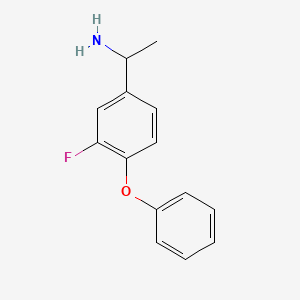
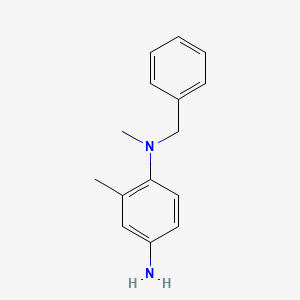
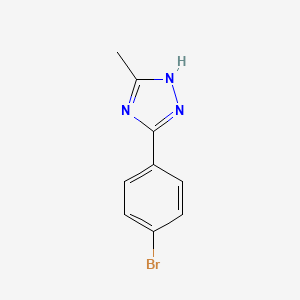
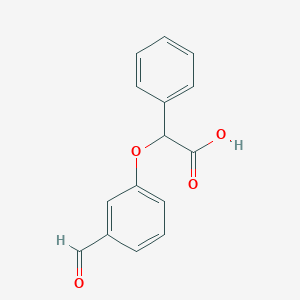

![1-[2-(thiophen-3-yl)acetyl]-octahydro-1H-indole-2-carboxylic acid](/img/structure/B1438270.png)

